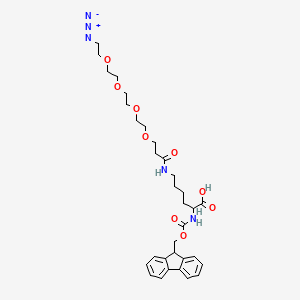
N-Fmoc-N'-(azido-PEG4)-L-Lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-N'-(azido-PEG4)-L-Lysine is a crosslinker containing one Fmoc protected amine, an azide group, and a lysine. The azide group enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.
Aplicaciones Científicas De Investigación
Peptide Synthesis
N-Fmoc-N'-(azido-PEG4)-L-Lysine serves as a critical building block in solid-phase peptide synthesis. The Fmoc group protects the amino group during synthesis, while the azide group allows for subsequent modifications via click chemistry.
| Feature | Description |
|---|---|
| Role | Building block for peptides |
| Protection Mechanism | Fmoc protects α-amine |
| Modification Capability | Incorporates azide for functionalization |
Bioconjugation
The azide functionality enables efficient bioconjugation reactions, particularly through click chemistry. This allows researchers to attach various biomolecules, such as drugs or imaging agents, to proteins or peptides.
| Bioconjugation Aspect | Details |
|---|---|
| Reaction Type | Click chemistry with alkyne-containing molecules |
| Applications | Drug development and diagnostic applications |
Drug Delivery Systems
Researchers utilize this compound in designing advanced drug delivery systems. The PEG component enhances solubility and stability, improving the pharmacokinetics of therapeutic agents.
| Drug Delivery Feature | Description |
|---|---|
| Solubility | Increased due to PEG spacer |
| Targeting | Enhanced targeting capabilities |
Protein Engineering
This compound is instrumental in modifying proteins to introduce specific functionalities that can alter protein behavior for research and therapeutic purposes.
| Protein Engineering Aspect | Details |
|---|---|
| Modification Type | Site-specific labeling |
| Purpose | Study protein interactions |
Case Study 1: Development of Targeted Drug Delivery Systems
In a study published by AxisPharm, researchers demonstrated the use of this compound to create targeted drug delivery systems. By conjugating therapeutic agents to the azide group, they enhanced the stability and bioavailability of the drugs in vivo. The study highlighted the efficacy of PEGylated drugs in extending circulation time and reducing immunogenicity.
Case Study 2: Click Chemistry Applications in Bioconjugation
A significant application of this compound was reported in a study focusing on click chemistry for bioconjugation. The azide functionality allowed for the attachment of fluorescent tags to peptides, facilitating real-time imaging of cellular processes. This method showcased the compound's utility in chemical biology research, enabling site-specific labeling without compromising biomolecule activity.
Propiedades
Fórmula molecular |
C32H43N5O9 |
|---|---|
Peso molecular |
641.72 |
Nombre IUPAC |
6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H43N5O9/c33-37-35-14-16-43-18-20-45-22-21-44-19-17-42-15-12-30(38)34-13-6-5-11-29(31(39)40)36-32(41)46-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28/h1-4,7-10,28-29H,5-6,11-23H2,(H,34,38)(H,36,41)(H,39,40) |
Clave InChI |
JYTFGMAXFXMYNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-Fmoc-N'-(azido-PEG4)-L-Lysine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















